molecular formula C14H12Cl3NO3S B296427 2,3-dichloro-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide

2,3-dichloro-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide

Cat. No. B296427
M. Wt: 380.7 g/mol
InChI Key: RJGIIBNRPONSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide, also known as DCB-M, is a sulfonamide derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide is not fully understood, but studies have shown that it inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer. 2,3-dichloro-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in the inflammatory response. 2,3-dichloro-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2,3-dichloro-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. Studies have shown that 2,3-dichloro-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide inhibits the activity of COX-2 and NF-κB, which are involved in the inflammatory response. 2,3-dichloro-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.

Advantages and Limitations for Lab Experiments

2,3-dichloro-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and its purity and yield can be improved by optimizing the reaction conditions. Another advantage is that it has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. One limitation is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various enzymes and signaling pathways. Another limitation is that its potential side effects and toxicity need to be studied further before it can be used in clinical trials.

Future Directions

There are several potential future directions for the study of 2,3-dichloro-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide. One possible direction is to further study its mechanism of action and its effects on various enzymes and signaling pathways. Another direction is to study its potential therapeutic applications in other diseases, such as neurological disorders. Additionally, more research is needed to study its potential side effects and toxicity before it can be used in clinical trials. Overall, 2,3-dichloro-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

2,3-dichloro-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 2-chlorobenzylamine in the presence of a base such as triethylamine. Other methods include the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 2-chlorobenzyl alcohol in the presence of a base such as potassium carbonate. The yield and purity of the product can be improved by optimizing the reaction conditions.

Scientific Research Applications

2,3-dichloro-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 2,3-dichloro-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide has anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

properties

Molecular Formula

C14H12Cl3NO3S

Molecular Weight

380.7 g/mol

IUPAC Name

2,3-dichloro-N-[(2-chlorophenyl)methyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C14H12Cl3NO3S/c1-21-11-6-7-12(14(17)13(11)16)22(19,20)18-8-9-4-2-3-5-10(9)15/h2-7,18H,8H2,1H3

InChI Key

RJGIIBNRPONSGV-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)Cl)Cl

Origin of Product

United States

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